5-Deoxy-2,3-o-isopropylidene-d-ribose

Description

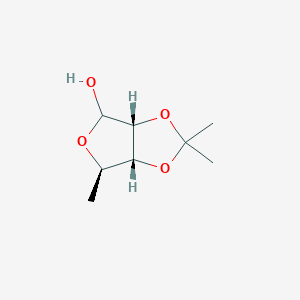

Structure

3D Structure

Properties

IUPAC Name |

(3aR,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-5-6(7(9)10-4)12-8(2,3)11-5/h4-7,9H,1-3H3/t4-,5-,6-,7?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCMBFPHOUQTAT-RKEPMNIXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(O1)O)OC(O2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(O1)O)OC(O2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role As a Fundamental Chiral Building Block in Synthetic Organic Chemistry

The primary value of 5-Deoxy-2,3-O-isopropylidene-D-ribose in synthetic organic chemistry stems from its role as a chiral building block, or synthon. The inherent chirality of the parent D-ribose molecule is preserved, providing a scaffold with multiple, well-defined stereocenters. This is crucial for the synthesis of enantiomerically pure pharmaceuticals, where the specific three-dimensional arrangement of atoms is critical for biological activity. By using this compound, chemists can incorporate a pre-defined chiral segment into a larger molecule, avoiding the need for complex asymmetric synthesis or challenging chiral separations later in the synthetic route. Its utility is demonstrated in the synthesis of various complex natural products and therapeutic agents where precise control of stereochemistry is paramount.

Historical Overview of Its Strategic Importance in Chemical Synthesis

The strategic importance of protected ribose derivatives became increasingly apparent in the mid-20th century with the burgeoning field of nucleoside chemistry. Research into antiviral and anticancer agents spurred the demand for modified nucleosides, which required versatile and selectively reactive sugar intermediates. A key precursor, methyl 2,3-O-isopropylidene-5-O-mesyl-D-ribofurnoside, was used in a 1957 synthesis by Kissman and Baker, highlighting the early recognition of this scaffold's utility. madridge.org The development and application of protecting group strategies, such as the use of the isopropylidene group (an acetonide), were critical advancements. This allowed chemists to selectively mask certain reactive hydroxyl groups while leaving others available for modification. Over the decades, 5-Deoxy-2,3-O-isopropylidene-D-ribose has been established as a key intermediate in the synthesis of important pharmaceuticals. For instance, it is a crucial component in the synthesis of capecitabine, an orally administered chemotherapeutic agent. researchgate.net This historical trajectory underscores a broader theme in organic synthesis: the development of well-designed building blocks to enable efficient and controlled access to complex molecular targets.

Structural Basis for Reactivity and Synthetic Versatility

Retrosynthetic Analysis and Key Starting Materials

A retrosynthetic approach to this compound reveals a logical disconnection strategy that traces the molecule back to common chiral pool precursors. The primary disconnection involves the C-5 deoxy functional group, which can be installed via the reduction of an activated C-5 hydroxyl group. This leads back to a protected D-ribofuranose intermediate. The isopropylidene group, which protects the C-2 and C-3 hydroxyls, can be disconnected to reveal the parent sugar, D-ribose.

D-Ribose as the Primary Chiral Pool Precursor

D-Ribose stands as the most direct and widely utilized precursor for the synthesis of this compound. researchgate.netresearchgate.netresearchgate.netresearchgate.netgoogle.comgoogle.comnih.gov Its inherent stereochemistry at C-2, C-3, and C-4 provides the necessary chiral framework for the target molecule. The synthetic strategy hinges on a sequence of reactions that selectively modify the hydroxyl groups of D-ribose.

The general synthetic pathway from D-ribose involves three key transformations:

Selective Protection: The cis-diol at the C-2 and C-3 positions of the furanose form of D-ribose is selectively protected with an isopropylidene group. This is typically achieved through an acid-catalyzed reaction with acetone (B3395972) or a related acetal-forming reagent. This protection is crucial as it directs subsequent reactions to the primary hydroxyl group at C-5.

Activation of the C-5 Hydroxyl Group: The now-exposed primary hydroxyl group at the C-5 position is a key handle for introducing the deoxy functionality. It is activated by converting it into a good leaving group, most commonly a sulfonate ester such as a tosylate or mesylate.

Deoxygenation: The activated C-5 position is then deoxygenated through reductive displacement of the leaving group, typically using a hydride reagent.

This strategic approach, starting from the inexpensive and readily available D-ribose, provides an efficient and scalable route to 5-deoxy-D-ribose derivatives. researchgate.netnih.gov

Alternative Chiral Substrates (e.g., Diacetoneglucose)

While D-ribose is the most direct precursor, other chiral substrates can be envisioned as starting points. One such alternative is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetoneglucose. This compound, derived from D-glucose, is a versatile intermediate in carbohydrate chemistry. google.com The synthetic principles used in the preparation of diacetoneglucose, namely the acid-catalyzed formation of isopropylidene acetals, are broadly applicable to other monosaccharides, including D-ribose. google.comgoogle.com

The synthetic utility of diacetoneglucose lies in its potential to be chemically transformed into various other sugar derivatives. Although a direct, detailed synthetic route from diacetoneglucose to this compound is less commonly reported than the route from D-ribose, the chemical principles of protection, cleavage, and functional group interconversion could theoretically be applied to convert this C6 sugar into a C5 ribose derivative.

Conventional Synthetic Pathways to 5-Deoxy-2,3-O-isopropylidene-D-ribofuranose

The most established and practical syntheses of 5-Deoxy-2,3-O-isopropylidene-D-ribofuranose follow a conventional pathway that begins with the selective protection of D-ribose. This initial step is critical for ensuring that subsequent chemical modifications occur at the desired position.

Initial Selective Hydroxyl Protection via Ketalization

The selective protection of the cis-vicinal diols at the C-2 and C-3 positions of D-ribose is the foundational step in the synthesis. This is achieved through ketalization, forming a cyclic isopropylidene acetal. This protecting group is favored due to its stability under a variety of reaction conditions and its ease of removal via acid hydrolysis when no longer needed.

The most common method for the isopropylidenation of D-ribose involves its reaction with acetone in the presence of an acid catalyst. researchgate.netprepchem.com Methanol is often used as a co-solvent. This reaction leads to the formation of methyl 2,3-O-isopropylidene-β-D-ribofuranoside. The anomeric methyl glycoside is formed in this process, which also protects the anomeric center from undesired reactions in subsequent steps.

Various acid catalysts can be employed to promote this reaction, with sulfuric acid being a common choice. The reaction conditions can be optimized to achieve high yields of the desired protected ribofuranoside.

| Catalyst | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sulfuric Acid (conc.) | D-ribose, Acetone, Methanol, SnCl₂·2H₂O | 40-45 °C, 20 h | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | 88% | researchgate.net |

| Hydriodic Acid (57%) | D-ribose, Acetone | Reflux, 60 °C, 6 h | 2,3-O-isopropylidene-D-ribofuranose | 30% | prepchem.com |

Activation of the C-5 Hydroxyl Group

With the C-2 and C-3 hydroxyl groups protected, the primary hydroxyl group at the C-5 position of the ribofuranoside is available for chemical modification. To facilitate the subsequent deoxygenation step, this hydroxyl group must be converted into a good leaving group. This is typically achieved by sulfonylation.

The reaction of methyl 2,3-O-isopropylidene-β-D-ribofuranoside with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), in the presence of a base like pyridine (B92270), yields the corresponding 5-O-sulfonylated derivative. researchgate.netnih.gov These sulfonate esters are excellent substrates for nucleophilic substitution reactions, including reductive displacement by hydride reagents.

| Activating Agent | Base | Solvent | Resulting Group | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | CH₂Cl₂ | Tosyl (Ts) | researchgate.net |

| Methanesulfonyl chloride (MsCl) | Pyridine | CH₂Cl₂ | Mesyl (Ms) | researchgate.net |

| Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | Pyridine | CH₂Cl₂ | Triflyl (Tf) | researchgate.net |

The choice of the sulfonylating agent can influence the reactivity of the resulting sulfonate ester in the subsequent deoxygenation step. Following this activation, the stage is set for the final transformation to introduce the 5-deoxy functionality.

Formation of Sulfonate Esters (e.g., Tosyl, Mesyl, Triflyl)

The primary hydroxyl group of methyl 2,3-O-isopropylidene-β-D-ribofuranoside can be readily converted into various sulfonate esters, such as tosylates, mesylates, and triflates. These reactions are typically carried out by treating the protected ribofuranoside with the corresponding sulfonyl chloride or anhydride in the presence of a base to neutralize the acidic byproduct. The choice of the sulfonylating agent can influence the reactivity of the resulting ester in subsequent displacement reactions.

A key study outlines the preparation of these sulfonate esters from methyl 2,3-O-isopropylidene-β-D-ribofuranoside. nrochemistry.com The reaction conditions and yields for the formation of the mesyl, tosyl, and triflyl esters are summarized in the table below.

| Sulfonate Ester | Reagent | Base | Solvent | Yield (%) |

| Mesyl | Methanesulfonyl chloride | Triethylamine (B128534) | Dichloromethane | 65 |

| Tosyl | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 89 |

| Triflyl | Trifluoromethanesulfonic anhydride | Pyridine | Dichloromethane | 50 |

Deoxygenation at the C-5 Position

Once the C-5 hydroxyl group is activated as a sulfonate ester, various reductive methods can be employed to achieve deoxygenation, effectively replacing the sulfonyloxy group with a hydrogen atom.

Reductive Displacement Employing Hydride Reagents (e.g., Sodium Borohydride (B1222165) in DMSO)

A widely used and efficient method for the deoxygenation of 5'-O-sulfonylated nucleosides and sugar derivatives is the reductive displacement with hydride reagents. Sodium borohydride (NaBH₄) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) has proven to be particularly effective for this transformation. nih.gov The reaction proceeds via a nucleophilic attack of the hydride ion on the C-5 carbon, displacing the sulfonate leaving group.

In the synthesis of precursors for 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, the 5-O-tosyl derivative of methyl 2,3-O-isopropylidene-β-D-ribofuranoside is treated with sodium borohydride in DMSO at elevated temperatures to afford the desired 5-deoxy product in high yield. nrochemistry.com

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Sodium Borohydride | DMSO | 80-85 | 3 | 89 |

Reduction with Lithium Aluminum Hydride of Nitrile Intermediates

Another potential, albeit less direct, pathway to achieve deoxygenation at the C-5 position involves the reduction of a nitrile intermediate. This multi-step process would first require the conversion of the 5-hydroxyl group into a nitrile. This can be achieved by first converting the alcohol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with a cyanide salt.

The resulting 5-cyano-5-deoxy derivative can then be reduced to a 5-aminomethyl group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). wikipedia.org The final step in this hypothetical deoxygenation sequence would be the deamination of the primary amine to a methyl group. While plausible, this circuitous route is not commonly employed for the synthesis of this compound, as more direct methods are available.

Tributyltin Hydride-Mediated Reductive Deoxygenation

The Barton-McCombie deoxygenation is a well-established radical-based method for removing hydroxyl groups from organic molecules. nrochemistry.comlibretexts.org This two-step procedure involves the conversion of the alcohol into a thiocarbonyl derivative, typically a xanthate or a thionocarbonate, followed by treatment with a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a hydrogen atom donor, most commonly tributyltin hydride (Bu₃SnH). nrochemistry.comlibretexts.org

This methodology is applicable to the deoxygenation of carbohydrates at various positions, including the C-5 position of furanoid rings. bath.ac.uk For the synthesis of this compound, the 5-hydroxyl group of a suitable precursor would first be converted into a xanthate ester. This is typically achieved by treating the alcohol with sodium hydride, followed by carbon disulfide, and then methyl iodide. The resulting xanthate is then subjected to radical reduction with tributyltin hydride and AIBN in a suitable solvent like toluene (B28343) under reflux conditions to yield the 5-deoxy product. The strong tin-sulfur bond that is formed provides the thermodynamic driving force for the reaction. libretexts.org

Stereoselective Synthesis and Chiral Control in Derivatives of this compound

The stereochemistry at the anomeric center (C-1) is of paramount importance when synthesizing glycosides for biological applications. The absence of a hydroxyl group at the C-5 position can influence the stereochemical outcome of glycosylation reactions.

Anomeric Control in Glycosylation Reactions

Glycosylation reactions involve the coupling of a glycosyl donor (the sugar with a leaving group at the anomeric position) with a glycosyl acceptor (typically an alcohol). The stereochemical outcome, resulting in either an α- or β-glycosidic linkage, is influenced by several factors, including the nature of the protecting groups on the sugar, the solvent, and the reaction conditions.

In the case of glycosyl donors derived from 5-deoxy-D-ribose, the absence of the C-5 substituent can affect the conformational preferences of the furanose ring and the transition state of the glycosylation reaction. A study using machine learning to predict anomeric selectivity noted that for glycosyl donors lacking a substituent at C-2, the presence or absence of a C-5 substituent is a determining factor for the stereochemical outcome. Specifically, for 2-deoxy glycosides, the reaction is predicted to be α-selective unless the donor is a "5-deoxy sugar".

For the practical application of this compound in the synthesis of nucleoside analogues, the anomeric hydroxyl group is often converted into a better leaving group, such as an acetate. This 1-O-acetyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranose can then be used as a glycosyl donor. For instance, in the synthesis of certain nucleosides, this donor is coupled with a silylated nucleobase in the presence of a Lewis acid catalyst, such as SnCl₄ or TMSOTf, to form the N-glycosidic bond. The stereoselectivity of such reactions is crucial and often favors the formation of the biologically active β-anomer.

Diastereoselective Control in Rearrangement Reactions (e.g., Wittig-Still)

Achieving control over the three-dimensional arrangement of atoms is a central goal in chemical synthesis. Diastereoselective reactions, which favor the formation of one diastereomer over others, are critical for producing complex, stereochemically defined molecules. Rearrangement reactions, such as the Wittig-Still rearrangement, are powerful tools in this endeavor, where reaction conditions can be tuned to influence the stereochemical outcome.

The Wittig-Still rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an α-stannyl ether, is a notable example where diastereoselectivity can be controlled. The geometry of the resulting alkene is highly dependent on the solvent used. For instance, studies have demonstrated a solvent-dependent stereoselectivity where the use of a non-coordinating solvent like toluene can favor the formation of the (E)-alkene, while a coordinating solvent such as tetrahydrofuran (B95107) (THF) promotes the formation of the (Z)-alkene. nih.gov This control is attributed to the ability of THF to chelate the lithium cation in the transition state, which alters its geometry and directs the reaction pathway toward the Z-isomer. nih.gov Ab initio calculations have supported these experimental findings, identifying distinct transition states that rationalize the observed solvent-dependent selectivity ratios. nih.gov

This principle of solvent or reagent control over stereochemistry is a fundamental strategy in organic synthesis, allowing chemists to selectively prepare specific isomers of complex molecules derived from carbohydrate precursors.

Synthesis of Unnatural Stereoisomers Utilizing D-Ribose Derived Scaffolds

The natural abundance and well-defined stereochemistry of carbohydrates like D-ribose make them valuable starting materials, or "chiral scaffolds," for the synthesis of complex molecules, including unnatural stereoisomers. Unnatural isomers, such as L-sugars, are of significant interest in medicinal chemistry as they can exhibit unique biological activities or enhanced stability.

A notable strategy for synthesizing 2-deoxy-L-ribose derivatives, the enantiomer of the naturally occurring sugar, begins with the inexpensive and readily available D-ribose. nih.gov One innovative method involves a unique radical-mediated carbonyl translocation process on an acyclic D-form carbohydrate precursor. nih.gov This key one-step reaction achieves two crucial transformations simultaneously: the inversion of configuration from the D-form to the L-form and the deoxygenation at the C(2) position. nih.gov The stereochemistry of the resulting 2-deoxy-L-ribose derivative can be unequivocally confirmed through methods such as X-ray crystallography of a suitable crystalline derivative, like a dithioacetal. nih.gov This synthetic intermediate serves as a versatile synthon for the total synthesis of various L-deoxyribonucleosides. nih.gov

Beyond simple enantiomers, D-ribose scaffolds are elaborated into intricate, natural product-like tricyclic structures through reactions like the intramolecular hetero-Diels-Alder reaction. sonar.chnih.gov These reactions can proceed with very high diastereoselectivity, leading to complex sp³-rich scaffolds suitable for further chemical modification and exploration in drug discovery programs. sonar.chresearchgate.net

Advanced Synthetic Strategies for this compound Analogues

Modern synthetic chemistry emphasizes efficiency, atom economy, and the development of environmentally benign processes. Advanced strategies such as one-pot reactions and enzyme-catalyzed transformations are increasingly employed for the synthesis of modified carbohydrates, including analogues of this compound.

One-Pot Synthetic Procedures

A convenient one-pot method has been developed for the diastereoselective synthesis of methyl 5-deoxy-5-(dialkylphosphono)-5-(dialkylphosphorylamido)-2,3-O-isopropylidene-β-D-ribofuranosides. nih.gov This procedure involves the reaction of three components—methyl 2,3-O-isopropylidene-β-D-ribo-pentodialdo-1,4-furanoside, a dialkyl phosphite, and a dialkyl phosphoramidate—in the presence of acetyl chloride under mild conditions. nih.gov Similarly, an efficient one-pot synthesis for 5'-azido-5'-deoxynucleosides has been reported. mdpi.com This method starts from 2',3'-O-isopropylidene protected nucleosides, which are treated with triphenylphosphine (B44618) (PPh₃), carbon tetrabromide (CBr₄), and subsequently sodium azide (B81097) (NaN₃) in a single reaction vessel to yield the desired 5'-azido analogues. mdpi.com

Furthermore, direct glycosylation strategies using modified Mitsunobu conditions have enabled the one-pot synthesis of β-ribofuranosides from a 5-O-monoprotected D-ribose and various purine (B94841) or pyrimidine (B1678525) nucleobases. acs.orgresearchgate.net This approach circumvents the need for multi-step protection-deprotection sequences, streamlining the synthesis of nucleoside analogues. acs.org

Table 1: Examples of One-Pot Syntheses for D-Ribose Analogues

| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Methyl 2,3-O-isopropylidene-β-D-ribo-pentodialdo-1,4-furanoside | Dialkyl phosphite, Dialkyl phosphoramidate, Acetyl chloride | 5-Deoxy-5-phosphono-5-phosphorylamido-ribofuranoside | nih.gov |

| 2',3'-O-Isopropylidene nucleoside | PPh₃, CBr₄, NaN₃ | 5'-Azido-5'-deoxy-2',3'-O-isopropylidene nucleoside | mdpi.com |

| 5-O-Monoprotected D-ribose & Nucleobase | DBU, DIAD, P(n-Bu)₃ | β-Ribofuranoside | acs.org |

Enzyme-Catalyzed Transformations in Derivatization

Biocatalysis, using isolated enzymes or whole organisms, provides a powerful platform for performing highly selective and efficient chemical transformations under mild conditions. Enzymes are increasingly used in the synthesis and derivatization of carbohydrate analogues.

Deoxyribose-5-phosphate aldolases (DERAs) are a class of enzymes that catalyze the reversible C-C bond formation between acetaldehyde (B116499) and an aldehyde acceptor. nih.gov This capability has been harnessed for the synthesis of various deoxysugars and their derivatives. mdpi.com DERAs can accept a range of aldehyde substrates, making them versatile biocatalysts for producing novel compounds. nih.gov

A one-pot, multi-enzyme system has been developed for the continuous synthesis of 5-fluoro-5-deoxy-D-ribose (5-FOR). researchgate.net This process utilizes three different enzymes: S-adenosyl-L-methionine synthase (MetK), a fluorinase, and methylthioadenosine nucleosidase (MtnN). researchgate.net In the presence of a fluoride (B91410) ion, these enzymes work in concert to convert ATP and L-methionine into the desired fluorinated sugar analogue. researchgate.net

Another example is the enzyme SalM, a short-chain dehydrogenase/reductase from the marine actinomycete Salinispora tropica. nih.gov This enzyme catalyzes the NAD⁺-dependent oxidation of 5-chloro-5-deoxy-D-ribose at the C1 position to form the corresponding 5-chloro-5-deoxy-D-ribono-γ-lactone. nih.gov This transformation is a key step in the biosynthesis of chloroethylmalonyl-CoA. nih.gov The study of such enzymes provides both insights into natural biosynthetic pathways and tools for synthetic applications.

Table 2: Selected Enzyme-Catalyzed Transformations for D-Ribose Analogues

| Enzyme(s) | Reaction Type | Substrate(s) | Product | Reference |

|---|---|---|---|---|

| Deoxyribose-5-phosphate aldolase (B8822740) (DERA) | Aldol addition | Acetaldehyde + Glyceraldehyde-3-phosphate | 2-Deoxy-D-ribose-5-phosphate | nih.govmdpi.com |

| MetK, Fluorinase, MtnN | Fluorination | ATP, L-methionine, Fluoride ion | 5-Fluoro-5-deoxy-D-ribose | researchgate.net |

| SalM Dehydrogenase | Oxidation | 5-Chloro-5-deoxy-D-ribose | 5-Chloro-5-deoxy-D-ribono-γ-lactone | nih.gov |

Synthesis of C-5 Modified Analogues

The primary hydroxyl group at the C-5 position of 2,3-O-isopropylidene-D-ribose serves as a versatile handle for a variety of chemical modifications, including halogenation, introduction of nitrogen-containing functionalities, formation of anhydro derivatives, and incorporation of other heteroatoms like selenium.

Halogenation at C-5 (e.g., 5'-Chloro Derivatives)

The conversion of the C-5 hydroxyl group to a halogen, such as chlorine, is a fundamental transformation that provides a reactive intermediate for further nucleophilic substitutions. A common method for this conversion is the Appel reaction, which utilizes triphenylphosphine and a carbon tetrahalide. For instance, the synthesis of 5'-chloro-2',3'-O-isopropylidene-guanosine has been achieved through an Appel reaction, demonstrating the applicability of this method to protected ribose systems. researchgate.net This reaction proceeds by activating the triphenylphosphine with the carbon tetrahalide, followed by the alcohol's attack on the phosphorus atom to form an oxyphosphonium intermediate. Subsequent SN2 displacement by the halide yields the corresponding alkyl halide. researchgate.netnih.gov The resulting 5'-chloro derivative is a valuable precursor for the synthesis of other C-5 modified analogues.

Nitrogen-Containing Functionalities at C-5 (e.g., Azido (B1232118), Aminium Salts)

The introduction of nitrogen-containing groups at the C-5 position has been extensively explored, leading to the synthesis of azido and amino derivatives, which are important precursors for nucleoside analogues and other bioactive molecules.

A widely applicable one-pot methodology for the synthesis of 5'-azido-5'-deoxy-2',3'-O-isopropylidene nucleosides has been reported. thieme-connect.com This method often involves heating a protected nucleoside with a halogenating agent like carbon tetrabromide in the presence of triphenylphosphine and an excess of sodium azide (NaN3). thieme-connect.com This approach provides a tractable alternative to other methods like the Mitsunobu reaction. researchgate.net

The resulting 5'-azido derivatives can be subsequently reduced to the corresponding 5'-amino compounds. A common method for this transformation is the Staudinger reduction, which uses triphenylphosphine to form an iminophosphorane intermediate that is then hydrolyzed to the amine. thieme-connect.com

Formation of 1,4-Anhydro Derivatives

Intramolecular cyclization of appropriately functionalized this compound derivatives can lead to the formation of 1,4-anhydro structures. While direct synthesis from this compound is not extensively documented, a closely related and highly relevant synthetic strategy involves the use of thymidine (B127349) as a starting material to produce 1,4-anhydro-2-deoxy-D-ribitol derivatives. tandfonline.commedchemexpress.comresearchgate.net

This process typically involves the elimination of the nucleobase from a protected thymidine derivative to form a furanoid glycal. medchemexpress.comresearchgate.net This elimination can be catalyzed by various agents, with a combination of methanesulfonic acid and methanesulfonamide (B31651) showing efficient and clean conversion. researchgate.net The resulting glycal can then be hydrogenated, often using a palladium on carbon (Pd/C) catalyst, to yield the saturated 1,4-anhydro-2-deoxy-D-ribitol derivative. medchemexpress.comresearchgate.net This synthetic route highlights a practical approach to constructing the 1,4-anhydro backbone, a core structure found in various biologically important molecules. The existence of related structures, such as N-[(1,4-anhydro-5-deoxy-2,3-O-isopropylidene-D,L-ribitol)-5-yl]aminium tosylates, further underscores the significance of this structural motif. tandfonline.com

Incorporation of Other Heteroatoms (e.g., Selenium-Containing Glycoconjugates)

The incorporation of heteroatoms other than oxygen, nitrogen, or halogens at the C-5 position has led to the development of novel glycoconjugates. Of particular interest is the synthesis of selenium-containing derivatives. A stereoselective synthesis of such glycoconjugates has been developed, showcasing a route to deoxy-selenosugar cores. researchgate.net

The synthesis commences with a protected ribofuranose, which is converted to a ribitol (B610474) derivative via reduction. The hydroxyl groups at C-1 and C-4 of the resulting ribitol are then activated, for example, as methanesulfonyl esters. researchgate.net Subsequent reaction with a selenium nucleophile, generated in situ from selenium powder and sodium borohydride, leads to the formation of a 1,4-deoxy-4-seleno derivative. researchgate.net This methodology provides an efficient pathway to selenium-containing glycoconjugates with potential antioxidant properties.

Synthesis of Quaternary Ammonium (B1175870) Salts (QAS) Derived from 5-Deoxy-2,3-O-isopropylidene-β-D-ribofuranoside

Quaternary ammonium salts (QAS) derived from sugars are a class of compounds that have garnered significant interest due to their potential biological activities. The synthesis of these salts from 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside typically involves the quaternization of an activated C-5 position with tertiary amines.

Reactions with Aliphatic Tertiary Amines (e.g., Triethylamine, Trimethylamine)

The synthesis of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium salts has been systematically investigated. medchemexpress.com The common strategy involves the initial conversion of the C-5 hydroxyl group of methyl 2,3-O-isopropylidene-β-D-ribofuranoside into a good leaving group, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate). tandfonline.commedchemexpress.com

The subsequent quaternization reaction is achieved by treating the 5-O-sulfonylated derivative with an aliphatic tertiary amine. For example, the reaction with trimethylamine (B31210) has been shown to proceed in good yield. The reaction of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with a 33% ethanolic solution of trimethylamine at 70°C for 48 hours yielded N-[(methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl]-N,N,N-trimethylammonium tosylate with a 67% yield. Similarly, the reaction of the corresponding 5-O-mesyl derivative with an ethanolic trimethylamine solution gave the desired quaternary ammonium salt in a 72% yield.

The reaction with triethylamine has also been reported, although it can be influenced by steric hindrance. The reaction of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with triethylamine in acetonitrile (B52724) at 70°C for 14 days resulted in the formation of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-N,N,N-triethylammonium tosylate, albeit in a lower yield of 28%. medchemexpress.com The lower yield compared to the reaction with trimethylamine is attributed to the greater steric hindrance of the triethylamine molecule. medchemexpress.com

Interactive Data Table: Synthesis of Quaternary Ammonium Salts

| Leaving Group at C-5 | Tertiary Amine | Reaction Conditions | Product | Yield (%) | Reference |

| Tosylate | Trimethylamine | 33% ethanolic solution, 70°C, 48h | N-[(methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl]-N,N,N-trimethylammonium tosylate | 67 | |

| Mesylate | Trimethylamine | Ethanolic solution | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-N,N,N-trimethylammonium mesylate | 72 | |

| Tosylate | Triethylamine | Acetonitrile, 70°C, 14 days | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-N,N,N-triethylammonium tosylate | 28 | medchemexpress.com |

Reactions with Heterocyclic Aromatic Amines (e.g., Pyridine, Isoquinoline)

The quaternization reaction of derivatives of this compound with heterocyclic aromatic amines, such as pyridine and isoquinoline (B145761), has been explored. These reactions typically involve the displacement of a suitable leaving group at the 5-position of the ribofuranose ring by the nucleophilic nitrogen of the aromatic amine.

In a notable study, methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside was utilized as the substrate for these quaternization reactions. The tosyl group at the C-5 position serves as an excellent leaving group, facilitating nucleophilic attack by the heterocyclic amines. The reaction with pyridine resulted in the formation of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate. Similarly, the reaction with isoquinoline yielded N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)isoquinolinium tosylate.

These reactions are influenced by factors such as the basicity and nucleophilicity of the amine, as well as steric hindrance. For instance, the reaction with pyridine proceeded to a 78% yield after 14 days at 70°C. The reaction with isoquinoline, which has a similar basicity to pyridine, required a significantly longer reaction time of 216 days to achieve a comparable yield of 72%. This difference is likely attributable to the greater steric hindrance presented by the isoquinoline ring system. In contrast, the reaction with the more sterically hindered quinoline (B57606) under similar conditions yielded only trace amounts of the desired product.

| Amine | Product | Reaction Time | Yield (%) |

| Pyridine | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | 14 days | 78 |

| Isoquinoline | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)isoquinolinium tosylate | 216 days | 72 |

| Quinoline | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)quinolinium tosylate | - | Trace |

Synthesis of Phosphorylated and Sulfated Analogues

Ribose-5-monophosphate Analogues (e.g., 1-Deoxy, 3-Deoxy)

The synthesis of deoxyribose-5-monophosphate analogues is of significant interest due to their role as precursors to modified nucleotides. While specific synthetic routes starting directly from this compound to its 1-deoxy and 3-deoxy phosphorylated analogues are not extensively detailed in the reviewed literature, the general principles of deoxyribose phosphorylation can be applied.

The chemical synthesis of such analogues typically involves the phosphorylation of a suitably protected deoxyribose derivative. For instance, the synthesis of 2-deoxy-D-ribose 1-phosphates has been achieved, and these methods could potentially be adapted for 1-deoxy and 3-deoxy variants. The enzymatic synthesis of 2'-deoxyribonucleosides often proceeds via 2-deoxyribose 5-phosphate, which can be generated from D-glyceraldehyde 3-phosphate and acetaldehyde.

The synthesis of 3-deoxy-D-ribofuranose derivatives has been accomplished through multi-step sequences, which could then be followed by phosphorylation to yield the desired 3-deoxy-D-ribose-5-monophosphate. These synthetic strategies often involve the creation of the 3-deoxy functionality early in the synthesis, followed by manipulation of other functional groups and, finally, phosphorylation.

Sulfate (B86663) Ester Analogues of Ribose Phosphate (B84403)

The synthesis of sulfate ester analogues of ribose phosphate provides another avenue for creating modified sugar derivatives with potential biological activity. A common method for the synthesis of sugar sulfate esters involves the use of a sulfur trioxide-pyridine complex.

This methodology has been successfully applied to the synthesis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose 1-sulfate. nih.govresearchgate.net In this process, the protected sugar is treated with the pyridine-sulfur trioxide complex to introduce the sulfate group at the primary hydroxyl position. nih.govresearchgate.net A similar strategy could be envisioned for the sulfation of this compound at the C-1 hydroxyl group, following the removal of any anomeric protecting groups. The resulting sulfate ester would be an analogue of a ribose phosphate, where the phosphate group is replaced by a sulfate moiety.

Other Significant Derivatizations

Formation of Oxime and Nitrile Intermediates

The formation of oxime and nitrile intermediates from carbohydrate precursors opens up a range of synthetic possibilities for further elaboration. While direct formation from this compound is not explicitly detailed, related transformations provide insight into potential synthetic routes.

The synthesis of ribose oxime has been reported, involving the deprotection of an isopropylidene-protected precursor. This suggests that the free aldehyde form of a ribose derivative can be readily converted to its corresponding oxime by reaction with hydroxylamine.

Furthermore, a β-hydroxy nitrile has been synthesized through the decarboxylative ring opening of an isoxazoline (B3343090) cycloadduct derived from an isopropylidene-protected butene-diol. nih.gov This transformation highlights a method for introducing a nitrile functionality into a sugar-like scaffold, which could be adapted to derivatives of 5-deoxy-D-ribose.

Preparation of Fully Acetylated Derivatives (e.g., 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose)

The fully acetylated derivative, 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose, is a key intermediate in the synthesis of various nucleoside analogues with therapeutic applications. Several synthetic routes to this compound have been developed, often starting from D-ribose.

| Starting Material | Key Steps | Final Product | Overall Yield (%) |

| D-Ribose | 1. Isopropylidenation and methylation2. Sulfonylation3. Deoxygenation4. Hydrolysis5. Acetylation | 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose | 56 |

Applications As a Precursor and Chiral Building Block in Advanced Organic Synthesis

Precursor in Nucleoside and Nucleotide Chemistry

The precise stereochemistry and selective reactivity of 5-Deoxy-2,3-O-isopropylidene-d-ribose make it a cornerstone in the synthesis of modified nucleosides and nucleotides, which are pivotal in the development of therapeutic agents and biochemical probes.

A significant application of derivatives of this compound is in the synthesis of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose (TADOR). TADOR is a key intermediate in the production of the antimetabolite drug capecitabine, a fluoropyrimidine carbamate (B1207046) designed for the tumor-selective delivery of 5-fluorouracil. researchgate.net

The synthesis of TADOR typically begins with D-ribose and proceeds through several key steps. A common route involves the initial protection of the 2- and 3-hydroxyl groups using an isopropylidene group, followed by activation of the 5-hydroxyl group, often by converting it into a sulfonyloxy ester (e.g., mesylate or tosylate). This activated group is then removed through reductive displacement with a hydride reagent. The final steps involve the hydrolysis of the protecting groups followed by acetylation to yield the target TADOR molecule. researchgate.net Various synthetic routes have been developed to optimize this process for large-scale preparation. researchgate.net

Table 1: Representative Synthetic Route for TADOR from D-Ribose

| Step | Reaction | Reagents | Outcome |

|---|---|---|---|

| 1 | Ketalization / Glycosylation | Acetone (B3395972), Methanol, Acid catalyst | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside |

| 2 | Sulfonylation (Activation) | Tosyl chloride, Triethylamine (B128534) | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside |

| 3 | Deoxygenation (Reduction) | Sodium borohydride (B1222165) (NaBH₄), DMSO | Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside |

| 4 | Hydrolysis | Dilute Sulfuric Acid (H₂SO₄) | 5-Deoxy-D-ribose (B565693) |

Synthesis of Modified Nucleosides (e.g., 5'-Azido, Fluorinated Pyrimidine (B1678525) Nucleosides)

The 2',3'-O-isopropylidene protecting group is instrumental in the synthesis of nucleosides modified at the 5'-position. This protection strategy allows for selective chemical transformations at the primary 5'-hydroxyl group.

5'-Azido Nucleosides: The synthesis of 5'-azido-5'-deoxy-2',3'-O-isopropylidene nucleosides is a well-established process. These compounds are valuable intermediates for creating a variety of other modified nucleosides, such as 5'-amino nucleosides, via Staudinger reduction. A general one-pot method involves treating a 2',3'-O-isopropylidene protected nucleoside (derived from adenosine (B11128), guanosine, cytidine, or uridine) with triphenylphosphine (B44618) (PPh₃), carbon tetrabromide (CBr₄), and an excess of sodium azide (B81097) (NaN₃) in an anhydrous solvent like DMF. This procedure efficiently converts the 5'-hydroxyl group directly to an azide group in high yields.

Fluorinated Pyrimidine Nucleosides: The introduction of fluorine into nucleoside analogues can significantly alter their biological properties, often enhancing their therapeutic potential. mdpi.com The synthesis of 5'-deoxy-5-fluoropyrimidine nucleosides utilizes the isopropylidene protecting group to facilitate selective modification. For instance, 5-fluorouridine (B13573) can be first protected as 2',3'-O-isopropylidene-5-fluorouridine. The 5'-hydroxyl group is then activated, typically by conversion to an iodo derivative, which is subsequently reduced to introduce the 5'-deoxy functionality. A final deprotection step removes the isopropylidene group to yield the target molecule.

Methyl 2,3-O-isopropylidene-D-ribofuranoside is a versatile starting material for the synthesis of various purine (B94841) and pyrimidine nucleoside analogues. Its derivatives can be converted into glycosyl donors suitable for coupling with nucleobases. For example, it can be transformed in five steps into 1-O-acetyl-5-bromo-5-deoxy-2,3-di-O-benzoyl-D-ribofuranose. This intermediate, upon reaction with triethyl phosphite, yields a phosphonate-containing sugar that can be used for direct glycosylation of silylated purine and pyrimidine bases, leading to the formation of novel 5'-phosphonate analogues.

The structural rigidity and selective reactivity afforded by the 2',3'-O-isopropylidene group make it an ideal molecular scaffold for designing and synthesizing chemical probes. These probes are crucial tools for studying cellular and molecular targets, such as enzymes involved in nucleoside metabolism. For instance, by introducing modifications at the 5' and 1' positions of adenosine while the 2' and 3' positions are protected, researchers can create a library of analogues to evaluate the biocatalytic activity of enzymes like adenosine and adenylate deaminase. This approach helps in understanding enzyme-substrate interactions and in the development of specific enzyme inhibitors.

Utility in Complex Natural Product and Bioactive Molecule Synthesis

The inherent chirality of this compound makes it a valuable component of the "chiral pool," which consists of readily available, enantiomerically pure compounds used as starting materials for the synthesis of complex molecules. elsevierpure.comorganic-chemistry.org

Carbocyclic nucleosides are analogues in which the furanose ring oxygen is replaced by a methylene (B1212753) group. This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond. nih.gov The synthesis of these complex molecules often relies on chiral building blocks derived from sugars to establish the correct stereochemistry of the carbocyclic ring. madridge.orgresearchgate.net

While not always a direct starting material, D-ribose and its derivatives, such as 2-deoxy-D-ribose, serve as templates or synthons for key intermediates in carbocyclic nucleoside synthesis. madridge.orgnih.gov For example, D-ribose has been used to prepare chiral cyclopent-2-enones, which are versatile intermediates for the synthesis of various carbocyclic nucleosides. madridge.org The well-defined stereocenters of a protected sugar like this compound provide the necessary stereochemical information that is transferred to the final carbocyclic product, making it a crucial conceptual precursor in the retrosynthetic analysis and design of these bioactive molecules. nih.gov

Strategic Role in Carbohydrate Mimetic and Analogue Development

The modification of the ribose structure is a key strategy for developing carbohydrate mimetics and analogues with altered biological activity, stability, or properties.

Carbocyclic nucleosides, where the furanose ring oxygen is replaced by a methylene group, are an important class of therapeutic agents due to their increased metabolic stability. The incorporation of fluorine atoms can further modulate their biological activity. The synthesis of difluorinated carbocyclic pentofuranose (B7776049) analogues can be envisioned starting from 5-deoxy-ribose derivatives. nih.govrsc.org

A general synthetic approach involves the construction of a cyclopentane (B165970) ring system that maintains the relative stereochemistry of the original sugar. Key steps often include the formation of a cyclopentanone (B42830) intermediate derived from the sugar, followed by fluorination reactions. nih.gov For instance, a protected 5-deoxy-ribose could be converted into a cyclopentanone derivative, which could then be treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at specific positions, ultimately yielding a difluorinated carbocyclic core that mimics the pentofuranose ring. rsc.org

Protected deoxy sugars like this compound serve as excellent model compounds for studying the reactivity and mechanisms of reactions involving sugar hydroxyl groups. A key reaction in carbohydrate chemistry is the deoxygenation of a hydroxyl group.

A practical synthetic route to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose starts from methyl 2,3-O-isopropylidene-β-D-ribofuranoside. nih.gov In this process, the primary 5-hydroxyl group is first activated by converting it into a good leaving group, such as a sulfonyloxy group (e.g., tosylate or mesylate). The resulting compound, methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside, can then be subjected to reductive displacement using various hydride reagents (e.g., lithium aluminium hydride or sodium borohydride). nih.govresearchgate.net The 2,3-O-isopropylidene protected 5-deoxy sugar is a suitable substrate to investigate the efficiency, regioselectivity, and stereochemical outcome of these deoxygenation reactions under different conditions, providing valuable insights for synthetic planning.

Development of Chemical Tools for Biological and Mechanistic Probes

The synthesis of analogues of biologically active molecules is a fundamental strategy in chemical biology to create tools that can probe biological processes. By systematically modifying a parent structure, researchers can investigate structure-activity relationships (SAR), identify key functional groups for binding, and modulate biological responses.

The synthetic pathways starting from 5-deoxy-ribose derivatives provide access to such chemical tools. For example, the synthesis of the demethoxy analogue of Anisomycin allows for the investigation of the role of the p-methoxy group in its antibiotic activity. rsc.org Comparing the activity of Anisomycin to its analogue reveals that this functional group is important, but not essential, for its biological function. rsc.orgnih.gov Similarly, the synthesis of a wide array of N-substituted iminosugar derivatives from ribose precursors provides a toolkit of glycosidase inhibitors. mdpi.com These compounds can be used as probes to study the function of specific glycosidases in cellular pathways and to understand the structural requirements for potent and selective inhibition. Therefore, the application of this compound in the synthesis of these analogues is instrumental in the development of chemical probes for biological and mechanistic studies.

Terminal Ribose Analogues of Adenosine Diphosphate (B83284) Ribose (ADPR) for Ion Channel Research

The chemical compound this compound serves as a specialized chiral building block in advanced organic synthesis. Its structure is primed for the synthesis of complex molecules where a 5-deoxy-d-ribose moiety is required. A significant area of application for such precursors is in the creation of molecular probes to study biological systems, particularly in the field of ion channel research.

Research into the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a cation channel activated by adenosine diphosphate ribose (ADPR), has highlighted the critical role of the ADPR molecule's structure in channel gating. nih.gov The terminal ribose of ADPR is known to be essential for activating the TRPM2 channel. acs.org To elucidate the specific interactions between ADPR and the channel's binding domain, researchers have synthesized a variety of ADPR analogues with systematic modifications. nih.gov This chemical biology approach allows for a detailed examination of the structure-activity relationship (SAR), pinpointing which functional groups on the ADPR molecule are necessary for its function. nih.govnih.gov

While extensive research has focused on the roles of the hydroxyl groups at the C1″, C2″, and C3″ positions of the terminal ribose, the specific contribution of the C5″ hydroxyl group is a logical area for investigation. acs.org The synthesis of a 5″-deoxy-ADPR analogue would be the definitive method to probe the importance of this group. For such a synthesis, this compound represents a key starting material. The isopropylidene group protects the 2- and 3-hydroxyls, while the absence of the 5-hydroxyl group allows for the direct construction of the desired 5″-deoxyribose-5-phosphate intermediate, which can then be coupled with adenosine monophosphate (AMP) or its derivatives to form the final 5″-deoxy-ADPR analogue.

Detailed Research Findings

Studies have successfully employed a convergent synthesis strategy to create ADPR analogues. This typically involves two main steps: (a) the synthesis of a specific deoxyribose monophosphate and (b) the coupling of this sugar phosphate (B84403) to an activated AMP derivative, such as an imidazolide, to form the pyrophosphate bond. acs.org

Research focused on the C1″, C2″, and C3″ positions has provided significant insights into the binding requirements of ADPR with the TRPM2 channel. acs.org In these studies, various protected sugar derivatives were used to synthesize the corresponding 1″-deoxy, 2″-deoxy, and 3″-deoxy-ribose-5-monophosphates. acs.org These intermediates were then coupled with AMP-imidazolide or 2'-deoxy-AMP-imidazolide to yield the target ADPR analogues. acs.org

The resulting analogues were evaluated electrophysiologically using patch-clamp experiments in HEK293 cells that express the human TRPM2 channel. acs.org The findings consistently demonstrate that the integrity of the terminal ribose hydroxyl network is crucial for agonist activity.

The table below summarizes the findings from the investigation of ADPR analogues modified at the C1″ and C3″ positions of the terminal ribose.

| ADPR Analogue | Modification on Terminal Ribose | Concentration Tested | Effect on TRPM2 Channel | Conclusion on Activity |

|---|---|---|---|---|

| ADPR (Control) | None | 100 µM | Elicited large inward currents | Agonist |

| 1″-Deoxy-ADPR | Removal of C1″ hydroxyl group | 100 µM | No significant current activation | Loss of agonist activity |

| 3″-Deoxy-ADPR | Removal of C3″ hydroxyl group | 100 µM | No significant current activation | Loss of agonist activity |

| 1″-β-O-methyl-2″,3″-O-isopropylidene-ADPR | Blocking of all three hydroxyl groups | 100 µM | No significant current activation | Loss of agonist activity |

Data derived from studies on HEK293 cells expressing human TRPM2. acs.org

These results show that removal of either the C1″ or C3″ hydroxyl groups leads to a complete loss of agonist activity at the TRPM2 channel. acs.org Furthermore, blocking all the hydroxyl groups also abolishes activity, indicating that specific hydrogen-bonding interactions involving these groups are likely required for channel gating. acs.orgnih.gov

While a direct study utilizing a 5″-deoxy-ADPR analogue on TRPM2 is not present in the surveyed literature, the established synthetic methodologies and the critical importance of the terminal ribose moiety strongly support the use of this compound as a valuable precursor for future investigations into the channel's structure-activity relationship. Such a study would clarify the role of the 5"-hydroxyl group and complete the mapping of the essential functional groups on the terminal ribose of ADPR.

Mechanistic Investigations and Reaction Selectivity Studies

Studies on Deoxygenation Reaction Mechanisms and Efficiency

The synthesis of 5-deoxy-D-ribose (B565693) derivatives often involves the deoxygenation of a precursor, typically at the C5 position. A key method is the reductive displacement of a sulfonyloxy group from methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside using hydride reagents. nih.gov This process is a crucial step in synthetic routes towards various biologically significant molecules. researchgate.net

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the C5 carbon, proceeding via an Sₙ2 pathway. The sulfonyloxy group (e.g., tosylate or mesylate) serves as an excellent leaving group, facilitating the displacement. However, a common side reaction is the O–S bond cleavage, which results in the regeneration of the starting alcohol, thereby reducing the efficiency of the desired deoxygenation. researchgate.net The choice of hydride reagent has been found to be critical in maximizing the yield of the 5-deoxy product. Studies comparing different reagents have shown significant variations in efficiency. For instance, when reacting methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside, Sodium bis-(2-methoxyethoxy)aluminum hydride (SMEAH) and Sodium borohydride (B1222165) (NaBH₄) gave lower yields of the desired product, with substantial recovery of the starting alcohol. In contrast, Lithium tri-tert-butoxyaluminum hydride (LTTBA) was found to be highly efficient, providing the 5-deoxy product almost exclusively. researchgate.net

| Hydride Reagent | Solvent | Yield of 5-Deoxy Product (8) | Yield of Starting Alcohol (4) |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | DMSO | 20% | 70% |

| Sodium bis-(2-methoxyethoxy)aluminum hydride (SMEAH) | THF | 50% | 30% |

| Lithium tri-tert-butoxyaluminum hydride (LTTBA) | THF | 95% | 0% |

Mechanistic Insights into Quaternization Reactions of 5-O-Sulfonates

The quaternization of amines using 5-O-sulfonates of methyl 2,3-O-isopropylidene-β-D-ribofuranoside is another key transformation that has been studied to understand reaction mechanisms. mdpi.comnih.gov This reaction, which follows an Sₙ2 mechanism, involves the substitution of the sulfonate leaving group by an amine nucleophile to form a quaternary ammonium (B1175870) salt. mdpi.com

The efficiency and rate of the quaternization reaction are significantly influenced by both the nature of the amine nucleophile and the sulfonate leaving group. mdpi.comnih.gov Good leaving groups are typically the conjugate bases of strong acids, as they can stabilize the negative charge after departing. libretexts.orgmasterorganicchemistry.com In the context of 5-O-sulfonates, triflate is a better leaving group than tosylate, which is in turn better than mesylate.

The nucleophilicity of the amine also plays a crucial role. Studies on the reaction of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with various amines have demonstrated that stronger, less hindered nucleophiles generally lead to higher yields. For example, pyridine (B92270), a relatively unhindered aromatic amine, provided a significantly higher yield of the quaternary ammonium salt compared to the more sterically hindered 2-methylpyridine. mdpi.com Similarly, the reaction with triethylamine (B128534) resulted in a lower yield compared to pyridine, which can be attributed to both steric and electronic factors. mdpi.com The reaction with mesylate derivatives also showed lower yields compared to their tosylate counterparts when using the same amine, highlighting the impact of the leaving group. mdpi.com

| Sulfonate Ester | Amine Nucleophile | Reaction Time | Yield |

|---|---|---|---|

| 5-O-Tosyl (3) | Pyridine | 14 days | 78% |

| 5-O-Tosyl (3) | 2-Methylpyridine | 14 days | 31% |

| 5-O-Tosyl (3) | Triethylamine | 14 days | 28% |

| 5-O-Mesyl (5) | Pyridine | 14 days | 66% |

| 5-O-Mesyl (5) | 2-Methylpyridine | 14 days | 19% |

| 5-O-Mesyl (5) | Triethylamine | 30 days | 19% |

Steric hindrance is a critical factor governing the success of Sₙ2 reactions. In the quaternization of 5-O-sulfonates, the steric bulk of the amine nucleophile can significantly impede its approach to the electrophilic C5 carbon. This effect is clearly demonstrated by comparing the reaction yields of pyridine and its substituted analogue, 2-methylpyridine. The presence of a methyl group at the C2 position of the pyridine ring creates steric clash that hinders the substitution of the sulfonate group, resulting in a dramatic drop in yield from 78% to 31% for the tosylate derivative. mdpi.com

Similarly, the reaction with the aliphatic amine triethylamine, which possesses three bulky ethyl groups, also results in low yields. Despite extending the reaction time to 30 days for the mesylate derivative, the yield remained low at 19%, which is attributed to the steric hindrance caused by the ethyl groups attached to the nitrogen atom. mdpi.com These findings underscore the sensitivity of the Sₙ2 transition state to steric factors, where increased bulk on the nucleophile raises the activation energy and slows down the reaction rate, leading to lower product yields. mdpi.comnih.gov

Stereochemical Outcomes in Rearrangement Reactions

Rearrangement reactions involving derivatives of 2,3-O-isopropylidene-d-ribose offer insights into stereochemical control. The furanose ring provides a chiral scaffold that influences the stereochemical outcome of reactions at adjacent centers.

The nih.govacs.org-Wittig rearrangement is a powerful, concerted pericyclic reaction that transforms an allylic ether into a homoallylic alcohol with a high degree of stereocontrol. wikipedia.org The reaction proceeds through a five-membered, envelope-like transition state. wikipedia.org The substituents on the ether prefer to occupy positions that minimize steric strain, which in turn dictates the stereochemistry of the newly formed C-C bond and hydroxyl-bearing stereocenter. wikipedia.orgorganicreactions.org

The nih.govacs.org-Wittig-Still rearrangement is a variation that involves a tin-lithium transmetalation to generate the requisite carbanion at low temperatures, which helps to suppress the competing mdpi.comnih.gov-rearrangement. organic-chemistry.orgscripps.edu In the context of sugar derivatives, the existing stereocenters on the ribose ring can direct the diastereoselectivity of the rearrangement. The bulky 2,3-O-isopropylidene group and the substituent at the anomeric center influence the preferred conformation of the transition state, leading to the preferential formation of one diastereomer over another. The rearrangement is a valuable tool for asymmetric synthesis, allowing for the transfer of chirality and the creation of new stereocenters with predictable outcomes. organic-chemistry.org

Following the deoxygenation and hydrolysis of the protecting groups of methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside, the resulting 5-deoxy-D-ribose exists as a mixture of furanose and pyranose forms, each with α and β anomers. The final step in many synthetic sequences is acetylation to yield 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. nih.govresearchgate.net The conditions of this acetylation can influence the ratio of the resulting anomers.

The control of anomeric ratios is a classic challenge in carbohydrate chemistry. The outcome is often dependent on whether the reaction is under kinetic or thermodynamic control. The use of different acetylating agents and catalysts can favor the formation of either the α or β anomer. For instance, in related glycosylation reactions, the configuration of the starting material and the reaction conditions, including the solvent and activating agent, can dictate the stereochemical outcome at the anomeric center. nih.gov While specific studies detailing the anomeric ratios for the acetylation of 5-deoxy-D-ribose are not extensively detailed in the provided context, the general principles of anomeric control apply, where reaction conditions must be carefully selected to achieve the desired stereoisomer. researchgate.net

Future Directions and Emerging Research Areas in 5 Deoxy 2,3 O Isopropylidene D Ribose Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic organic chemistry continually seeks routes that are not only high-yielding but also simple, inexpensive, and environmentally benign. A key area of future research lies in developing novel and sustainable synthetic pathways to 5-Deoxy-2,3-O-isopropylidene-D-ribose and its precursors.

Current practical routes have been established, starting from D-ribose, that are described as simple, high-yielding, and suitable for multi-gram preparations. nih.govresearchgate.net One such method involves the deoxygenation of a methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside intermediate using hydride reagents. nih.govresearchgate.net While effective, future research is geared towards improving upon these foundations. The focus is on minimizing the use of hazardous reagents, reducing the number of synthetic steps, and exploring catalytic methods to enhance efficiency.

Emerging areas of interest include:

Enzymatic Synthesis: Utilizing enzymes to perform key transformations could offer high stereoselectivity under mild conditions, reducing the need for protecting groups and harsh reagents.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.

One-Pot Procedures: Designing multi-step reactions that can be carried out in a single reaction vessel without isolating intermediates can significantly improve time and resource efficiency. nih.gov For instance, a one-pot procedure has been developed for the synthesis of certain C5-substituted derivatives. nih.gov

These approaches align with the principles of green chemistry, aiming to create more sustainable and economical syntheses for this important chemical intermediate.

Rational Design and Synthesis of Derivatives for Specific Biological Applications (e.g., Enzyme Inhibition, Receptor Modulation)

The core structure of this compound is a scaffold for creating derivatives designed to interact with specific biological targets. The rational design of these molecules is a major thrust in medicinal chemistry, aiming to develop potent and selective therapeutic agents.

Enzyme Inhibition: Derivatives of this deoxyribose are being explored as potential enzyme inhibitors. For example, it has been used in the synthesis of C-disaccharides, which, along with their alkane and amino derivatives, are of potential biological interest as inhibitors for glycosidases. researchgate.net Another study details the synthesis of 5-deoxy-5-phospho-D-ribonohydroxamic acid, a competitive and selective inhibitor of type B ribose-5-phosphate isomerase from Mycobacterium tuberculosis. researchgate.net

Receptor Modulation: The ribose moiety is a key component of nucleosides that interact with various receptors. Modification of this sugar ring is a common strategy to enhance potency and selectivity. The synthesis of (N)-methanocarba nucleosides, where the ribose is replaced by a bicyclic system derived from a 2,3-O-isopropylidene protected intermediate, has led to potent and selective ligands for adenosine (B11128) and P2 receptors. nih.gov

Other Biological Activities: Research has also demonstrated the potential of α-D-ribofuranose analogues, synthesized from a 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose precursor, as anti-inflammatory agents and analgesics. nih.gov Certain derivatives showed significant inhibition of carrageenan-induced paw edema in rats and exhibited both central and peripheral analgesic activity. nih.gov

| Derivative Class | Biological Target/Application | Key Research Finding | Citation |

|---|---|---|---|

| C-disaccharide analogues | Glycosidase inhibition | Ketone C-disaccharides were synthesized and transformed into alcohol, alkane, and amino derivatives as potential inhibitors. | researchgate.net |

| (N)-methanocarba nucleosides | Adenosine and P2 receptor modulation | Substitution of the ribose moiety increases potency and selectivity as ligands for certain receptor subtypes. | nih.gov |

| α-D-ribofuranose analogues | Anti-inflammatory and Analgesic | Synthesized compounds showed significant reduction in paw edema and promising analgesic effects in animal models. | nih.gov |

| Phosphonohydroxamic acid derivative | Ribose-5-phosphate isomerase B inhibition | A new competitive and selective inhibitor was synthesized for the enzyme from Mycobacterium tuberculosis. | researchgate.net |

Applications in Advanced Chemical Biology and Medicinal Chemistry

This compound is a crucial building block in medicinal chemistry, particularly for the synthesis of modified nucleosides that form the basis of many antiviral and anticancer drugs. madridge.orgacs.org The absence of the 5'-hydroxyl group allows for the introduction of various functionalities, leading to compounds with unique biological properties.

It is considered a building block for the synthesis of anticancer compounds. medchemexpress.com Its derivatives are integral to creating nucleoside analogues designed to interfere with viral replication or cancer cell proliferation. madridge.org For example, the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, which can be derived from 2,3-O-isopropylidene protected intermediates, is a key step in producing the chemotherapeutic agent capecitabine. researchgate.net The compound is also used to synthesize "C" nucleoside analogs for cancer chemotherapy. madridge.org

Furthermore, research extends to synthesizing arsenic-containing ribosides, some of which are naturally occurring, from 2,3-O-isopropylidene-D-ribofuranose intermediates. researchgate.net These organoarsenic compounds represent a unique class of molecules with potential applications in medicinal chemistry. researchgate.net

Expansion of its Utility in Complex Glycoconjugate and Oligosaccharide Mimetic Synthesis

Beyond single-target drugs, there is a growing interest in using this compound to construct more complex biomolecules like glycoconjugates and oligosaccharide mimetics. These molecules are vital for studying and modulating biological processes that involve carbohydrate recognition, such as cell adhesion and signaling.

The isopropylidene protecting group is frequently used in oligosaccharide synthesis for the temporary protection of hydroxyl groups, making its derivatives useful building blocks. mdpi.com The compound facilitates the synthesis of complex structures such as C-disaccharides, which can serve as stable mimics of natural oligosaccharides. researchgate.net It has also been employed in the synthesis of disaccharide nucleosides, where the use of the 2',3'-O-isopropylidene group was found to inhibit the formation of undesirable trisaccharide byproducts, thereby increasing the yield of the target disaccharide. madridge.org

The synthesis of arsenic-containing β-D-ribofuranosides, which are a form of glycoconjugate, further illustrates the utility of this starting material in creating complex, modified carbohydrate structures. researchgate.net Future work will likely focus on incorporating this and similar building blocks into larger, more elaborate structures to mimic complex natural glycans and to probe their roles in biology.

Q & A

Q. What novel applications exist for this compound in CRISPR-Cas9 gene editing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.